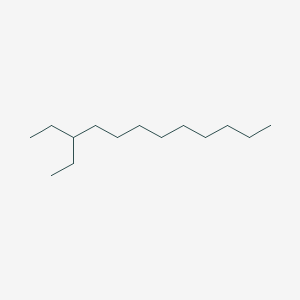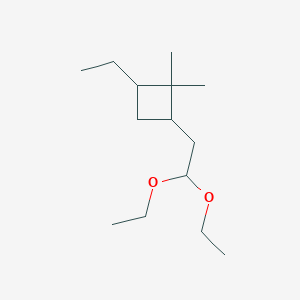
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is an organic compound with the molecular formula C12H24O2. This compound is characterized by its cyclobutane ring structure, which is substituted with ethyl and dimethyl groups, as well as a diethoxyethyl side chain. It is a colorless liquid that is soluble in organic solvents and has various applications in chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving ethylene and a suitable diene under high-pressure conditions.
Introduction of Substituents: The ethyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Attachment of the Diethoxyethyl Side Chain: The diethoxyethyl group can be attached through a nucleophilic substitution reaction using diethyl ether and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the diethoxyethyl group with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Azides, thiols
Scientific Research Applications
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyethyl group can undergo hydrolysis to form reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, (2,2-diethoxyethyl)-: This compound has a similar diethoxyethyl group but differs in its aromatic benzene ring structure.
Diethyl 2,2-diethoxyethylphosphonate: This compound contains a phosphonate group instead of a cyclobutane ring.
Uniqueness
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. The combination of the cyclobutane ring with the diethoxyethyl side chain makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
58558-24-0 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-(2,2-diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C14H28O2/c1-6-11-9-12(14(11,4)5)10-13(15-7-2)16-8-3/h11-13H,6-10H2,1-5H3 |
InChI Key |
CHNKHOHCVSQGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1(C)C)CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


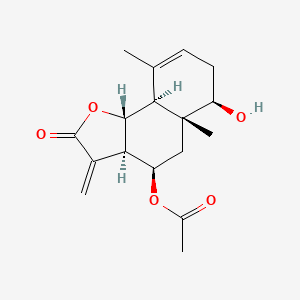
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
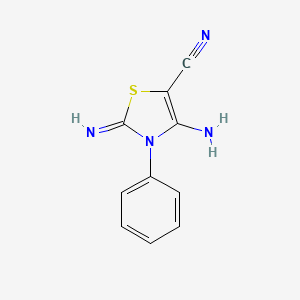
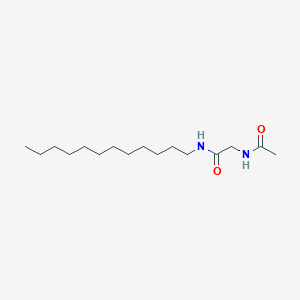
![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
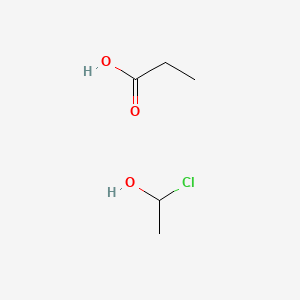
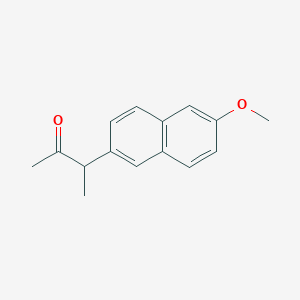
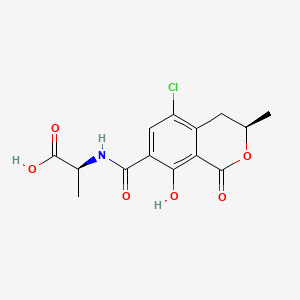
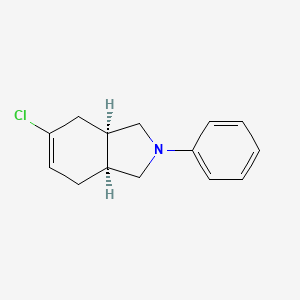
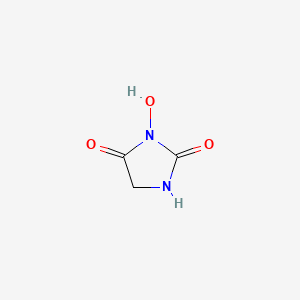
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
